Integrin Binding Peptide Trifluoroacetate
Overview
Description
Integrin Binding Peptide Trifluoroacetate is a synthetic peptide designed to interact with integrin receptors on cell surfaces. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, playing crucial roles in various physiological processes, including cell signaling, migration, and survival . The trifluoroacetate component is often used in peptide synthesis and purification processes .
Mechanism of Action
Target of Action
The primary targets of Integrin Binding Peptide Trifluoroacetate are integrins , a large family of cell surface adhesion receptors . Integrins are heterodimeric transmembrane glycoproteins that mediate cellular adhesion and migration to neighboring cells or the extracellular matrix, which is essential for cells to undertake diverse physiological and pathological pathways .
Mode of Action
This compound interacts with its targets, the integrins, by binding to them. This binding can lead to the activation of the transforming growth factor-β1 precursor (pro-TGF-β1), a process that requires force exerted by integrin αVβ6 on pro-TGF-β1 . The binding of integrins to the prodomain of TGF-β1 and TGF-β3 is required for TGF-β activation in vivo .
Biochemical Pathways
The interaction of this compound with integrins affects several biochemical pathways. For instance, integrins mainly promote the cisplatin resistance through interaction with the PI3K/AKT pathway . Moreover, integrins are involved in the activation of the phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT) signaling pathway upon mechanical loading .
Pharmacokinetics
The bi-PEGylated peptides showed a greatly improved pharmacokinetic profile, including high tumor uptake and retention .
Result of Action
The binding of this compound to integrins can lead to various molecular and cellular effects. For instance, it can lead to the activation of TGF-β, which has been identified as a prognostic indicator correlating with the severity of disease for several challenging malignancies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, mechanical loading is a major form of environmental stimulation for cells expressing integrins . Furthermore, the activation of TGF-β by integrins is influenced by the mechanical environment of the cell .
Biochemical Analysis
Biochemical Properties
Integrin Binding Peptide Trifluoroacetate interacts with several biomolecules, including integrin and proteoglycan binding sites . These interactions enhance the surface-binding properties of the peptide, contributing to its role in biochemical reactions .
Cellular Effects
This compound influences cell function by enhancing adhesion and survival of human umbilical vein endothelial cells under static and fluidic conditions . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in enzyme activation and inhibition, contributing to its mechanism of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In invasive mouse models of breast and pancreatic cancer, systemic delivery of the peptide induced tumor regression and improved therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The peptide is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Current studies suggest it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Integrin Binding Peptide Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the cleavage of the peptide from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to remove impurities and achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Integrin Binding Peptide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s stability and function.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering the peptide’s conformation and activity.
Substitution: Amino acid residues within the peptide can be substituted to enhance binding affinity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups .
Scientific Research Applications
Integrin Binding Peptide Trifluoroacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
ATN-161: A non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3 integrins.
Eptifibatide: An integrin antagonist that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor on platelets.
Uniqueness: Integrin Binding Peptide Trifluoroacetate is unique due to its specific trifluoroacetate modification, which enhances its stability and solubility. This modification also facilitates its purification and handling during synthesis .
Properties
IUPAC Name |
5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIXVDCEKPVZDF-XCNQALFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H125F3N22O17S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1876.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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